molecular formula C8H5FN2O B6590743 7-fluoro-1H-indazole-4-carbaldehyde CAS No. 1186334-92-8

7-fluoro-1H-indazole-4-carbaldehyde

Cat. No. B6590743
CAS RN: 1186334-92-8
M. Wt: 164.14 g/mol
InChI Key: UWZSRYYPVWKOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-1H-indazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-fluoro-1H-indazole-4-carbaldehyde in lab experiments is its high purity and yield. It is also relatively easy to synthesize using different methods. However, one of the limitations is its potential toxicity, which may affect the accuracy of the results obtained from lab experiments.

Future Directions

There are several future directions for the study of 7-fluoro-1H-indazole-4-carbaldehyde. One of the most promising directions is in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Furthermore, the development of new methods for the synthesis of this compound may lead to improved purity and yield, making it a more viable candidate for lab experiments.

Synthesis Methods

The synthesis of 7-fluoro-1H-indazole-4-carbaldehyde can be achieved using various methods. One of the most commonly used methods is the reaction of 7-fluoro-1H-indazole-4-carboxylic acid with thionyl chloride, followed by the reaction with dimethylformamide dimethyl acetal. Another method involves the reaction of 7-fluoro-1H-indazole-4-carboxylic acid with oxalyl chloride, followed by the reaction with dimethylformamide dimethyl acetal. Both methods yield high purity and yield of this compound.

Scientific Research Applications

7-fluoro-1H-indazole-4-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. It has been found to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory and cancerous diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

7-fluoro-1H-indazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSRYYPVWKOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.